molecular formula C13H9N3O3 B11784349 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Katalognummer: B11784349
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: MUGJFZGHBIMVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound with a molecular formula of C13H9N3O3 and a molecular weight of 255.23 g/mol This compound features an imidazo[1,5-a]pyrazine core, which is a fused bicyclic structure containing both imidazole and pyrazine rings

Vorbereitungsmethoden

The synthesis of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrazine with phenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the oxo or phenyl groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a scaffold for drug discovery, particularly in the development of antimicrobial and anticancer agents . Its unique structure allows it to interact with various biological targets, making it a promising candidate for further research. Additionally, it has applications in the industry as a building block for the synthesis of functional materials.

Wirkmechanismus

The mechanism of action of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid These compounds share the imidazo[1,5-a]pyrazine core but differ in their substituents, leading to variations in their chemical and biological properties

Eigenschaften

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

8-oxo-6-phenyl-7H-imidazo[1,5-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C13H9N3O3/c17-12-11-10(13(18)19)14-7-16(11)6-9(15-12)8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,18,19)

InChI-Schlüssel

MUGJFZGHBIMVTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=C3C(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.